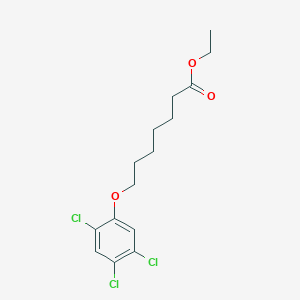

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate

Description

Structure

3D Structure

Properties

CAS No. |

669012-54-8 |

|---|---|

Molecular Formula |

C15H19Cl3O3 |

Molecular Weight |

353.7 g/mol |

IUPAC Name |

ethyl 7-(2,4,5-trichlorophenoxy)heptanoate |

InChI |

InChI=1S/C15H19Cl3O3/c1-2-20-15(19)7-5-3-4-6-8-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |

InChI Key |

DLLHRELOSMTYJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCOC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate

The core of the synthesis is the formation of the ether linkage, typically achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis. wikipedia.org This process involves the reaction of the sodium salt of 2,4,5-trichlorophenol (B144370) (sodium 2,4,5-trichlorophenoxide) with an alkyl halide.

In the context of this compound, two primary routes can be considered:

Reaction with a Halo-acid: 2,4,5-trichlorophenol is first converted to its sodium salt using a base like sodium hydroxide (B78521) (NaOH). This phenoxide then acts as a nucleophile, displacing a halide from a 7-haloheptanoic acid (e.g., 7-bromoheptanoic acid). This reaction forms the intermediate 7-(2,4,5-trichlorophenoxy)heptanoic acid.

Reaction with a Halo-ester: Alternatively, the sodium 2,4,5-trichlorophenoxide can be reacted directly with an ester of a 7-haloheptanoic acid, such as ethyl 7-bromoheptanoate. This route directly yields the target compound, this compound, combining the ether formation and esterification into a more streamlined process.

The reaction conditions for this etherification are crucial and typically involve heating the reactants in a suitable solvent to ensure the completion of the reaction.

When the synthetic route proceeds through the 7-(2,4,5-trichlorophenoxy)heptanoic acid intermediate, a subsequent esterification step is required. The most common and direct method for this transformation is the Fischer-Speier esterification. cerritos.eduorganic-chemistry.orgchemistrysteps.com

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orgchemistrysteps.com The reaction is an equilibrium process. To drive the reaction towards the formation of the ethyl ester, ethanol (B145695) is typically used as the solvent to ensure it is present in large excess, in accordance with Le Châtelier's principle. cerritos.edumasterorganicchemistry.com Another technique to favor product formation is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. organic-chemistry.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. organic-chemistry.orgchemistrysteps.com

Table 1: General Synthesis Parameters

| Reaction Step | Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|---|

| Ether Linkage Formation | Sodium 2,4,5-trichlorophenoxide | Ethyl 7-bromoheptanoate | Heating in a suitable solvent | This compound |

| Esterification (Fischer) | 7-(2,4,5-trichlorophenoxy)heptanoic acid | Ethanol (excess) | Acid catalyst (e.g., H₂SO₄), heat/reflux | This compound |

Design and Synthesis of Structural Analogues and Probes

The design and synthesis of structural analogues of phenoxy compounds are important for studying structure-activity relationships. Modifications can be made to the alkyl chain or the aromatic ring. wikipedia.org

The carboxylic acid side chain is a common target for modification. By varying the length of the alkyl chain, a homologous series of compounds can be synthesized. For example, the well-known phenoxy herbicides are derivatives of acetic acid (C2), propanoic acid (C3), and butyric acid (C4). wikipedia.org

Acetic Acid Derivatives: Reacting 2,4,5-trichlorophenol with chloroacetic acid yields 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org

Propanoic Acid Derivatives: The use of 2-chloropropanoic acid instead of chloroacetic acid results in the formation of 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop or Silvex). wikipedia.orgwikipedia.org The introduction of a methyl group on the alpha-carbon of the acid chain creates a chiral center, leading to (R)- and (S)-enantiomers, with the biological activity often residing in only one isomer. wikipedia.orgwikipedia.org

Butyric Acid Derivatives: Analogues such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) are also known, which can act as propesticides, being converted to the active acetic acid analogue within the target plant. wikipedia.org

These modifications are achieved by using the appropriately substituted haloalkanoic acid in the ether synthesis step described in section 2.1.1.

Table 2: Examples of Analogues with Alkyl Chain Modifications

| Base Compound Name | Phenoxy Ring | Alkyl Chain Structure | Chirality Introduced |

|---|---|---|---|

| 2,4,5-T | 2,4,5-Trichlorophenyl | -O-CH₂-COOH (Acetic Acid) | No |

| Fenoprop (Silvex) | 2,4,5-Trichlorophenyl | -O-CH(CH₃)-COOH (Propanoic Acid) | Yes |

| 2,4-DB | 2,4-Dichlorophenyl | -O-(CH₂)₃-COOH (Butyric Acid) | No |

Another common derivatization strategy involves altering the substitution pattern on the phenoxy aromatic ring. This is typically achieved by starting the synthesis with a different substituted phenol (B47542). The synthesis of these precursor phenols often begins with the chlorination of phenol or cresol, which can produce a mixture of isomers. researchgate.net

Dichlorinated Analogues: A widely known analogue is derived from 2,4-dichlorophenol. Reacting this precursor with chloroacetic acid yields 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netwikipedia.org

Monochlorinated and Methylated Analogues: Starting with 4-chloro-2-methylphenol (B52076) and reacting it with chloroacetic acid produces (4-chloro-2-methylphenoxy)acetic acid (MCPA). wikipedia.org

These variations in the ring substituents significantly influence the properties of the final molecule. The synthesis follows the same fundamental ether formation and esterification steps, with the primary difference being the choice of the starting phenolic compound.

Table 3: Examples of Analogues with Phenoxy Ring Variations

| Compound Name | Phenoxy Ring Substituents | Alkyl Chain |

|---|---|---|

| 2,4,5-T | 2,4,5-Trichloro | Acetic Acid |

| 2,4-D | 2,4-Dichloro | Acetic Acid |

| MCPA | 4-Chloro, 2-Methyl | Acetic Acid |

| Dichlorprop | 2,4-Dichloro | Propanoic Acid |

Compound Reference Table

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique employed in mechanistic studies of herbicides to trace their metabolic pathways, understand their environmental fate, and elucidate their mode of action at a molecular level. While specific studies on this compound are not extensively documented in publicly available literature, the principles of isotopic labeling as applied to the broader class of phenoxy herbicides, such as 2,4-D, provide a clear framework for how such investigations would be conducted. wikipedia.orgwikipedia.org The use of radioisotopes, in particular, offers high sensitivity for detecting the movement and transformation of the herbicide in plants and soil. researchgate.net

The primary goals of isotopically labeling a compound like this compound are to follow its absorption, translocation, and metabolism within a target organism, as well as its degradation and movement in the environment. routledge.com By replacing one or more atoms of the molecule with their isotopes, researchers can track the compound and its metabolites through various biological and environmental systems.

Commonly used isotopes in herbicide research include Carbon-14 (¹⁴C), Hydrogen-3 (³H or tritium), and stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). iaea.orgnih.gov For phenoxy herbicides, ¹⁴C is a frequently chosen radioisotope due to its relatively long half-life and the presence of carbon throughout the molecule's structure. taylorfrancis.comtaylorfrancis.com

The synthesis of isotopically labeled this compound would involve introducing an isotope at a specific and stable position within the molecule. Potential labeling positions could be on the aromatic ring, the carboxylic acid group of the heptanoate (B1214049) chain, or the ethyl group of the ester. The choice of labeling position is crucial as it determines the specific metabolic or degradation pathways that can be investigated. For instance, labeling the aromatic ring would allow for tracking the fate of the 2,4,5-trichlorophenoxy moiety, while labeling the heptanoate chain could provide insights into the breakdown of the aliphatic side chain.

Once the labeled compound is synthesized, it can be used in a variety of experiments to study its behavior. In plant studies, the labeled herbicide can be applied to leaves or roots, and its movement throughout the plant can be monitored over time using techniques like autoradiography. taylorfrancis.comtaylorfrancis.com This allows for the visualization of translocation patterns to growing points or meristematic tissues. Analysis of plant extracts at different time points using techniques such as liquid scintillation counting and chromatography can identify and quantify the parent compound and its metabolites, revealing the metabolic pathways within the plant. researchgate.net

In environmental fate studies, ¹⁴C-labeled this compound can be applied to soil or water samples. researchgate.net By monitoring the evolution of ¹⁴CO₂ and analyzing soil or water extracts, researchers can determine the rate and extent of mineralization (complete degradation to CO₂), identify degradation products, and assess the potential for leaching and runoff. researchgate.net These studies are essential for understanding the persistence and potential environmental impact of the herbicide.

The data gathered from isotopic labeling studies are invaluable for constructing a comprehensive picture of the herbicide's behavior, from its interaction with the target weed to its ultimate fate in the ecosystem. This information is critical for developing effective and environmentally responsible weed management strategies.

Advanced Structural Characterization and Theoretical Chemical Analysis

Spectroscopic Analysis for Confirmation of Molecular Structure

Interactive Table 1: Predicted Spectroscopic Data for Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate

| Spectroscopic Technique | Predicted Key Features | Expected Wavenumber/Chemical Shift/m/z |

| Infrared (IR) Spectroscopy | C=O stretch (ester) | ~1735 cm⁻¹ mdpi.com |

| C-O stretch (ester) | ~1200-1150 cm⁻¹ mdpi.comspectroscopyonline.com | |

| C-Cl stretch (aromatic) | ~1100-1000 cm⁻¹ | |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |

| Aliphatic C-H stretch | ~2950-2850 cm⁻¹ | |

| ¹H NMR Spectroscopy | -OCH₂CH₃ (ethyl ester) | Triplet ~1.2 ppm (CH₃), Quartet ~4.1 ppm (CH₂) |

| -OCH₂- (heptanoate chain) | Triplet ~4.0 ppm | |

| -CH₂- (heptanoate chain) | Multiplets ~1.3-2.3 ppm | |

| Aromatic protons | Singlets ~7.0-7.5 ppm | |

| ¹³C NMR Spectroscopy | C=O (ester) | ~173 ppm |

| -OCH₂CH₃ (ethyl ester) | ~60 ppm (CH₂), ~14 ppm (CH₃) | |

| -O-C (aromatic ether) | ~150-155 ppm | |

| Aromatic carbons | ~115-130 ppm | |

| Aliphatic carbons | ~25-70 ppm | |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ | m/z 352 (based on the most abundant isotopes) |

| Isotope pattern | Characteristic pattern for three chlorine atoms | |

| Fragmentation | Loss of the ethoxy group (-OCH₂CH₃), cleavage of the heptanoate (B1214049) chain, fragmentation of the trichlorophenoxy group |

Computational Chemistry Approaches for Molecular Conformation and Electronic Structure

Computational chemistry offers powerful tools to model and predict the properties of molecules like this compound, providing insights that complement and can often predict experimental findings.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the optimized geometry, electronic structure, and various molecular properties. For this compound, these calculations would reveal the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. Furthermore, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in a solvent or interacting with a biological target. By simulating the movement of atoms over time, MD can explore the accessible conformations of the flexible heptanoate chain and the orientation of the trichlorophenoxy group. Such simulations are valuable for understanding how the molecule might interact with its surroundings and can be particularly insightful for predicting its environmental fate and transport. For instance, MD simulations have been used to investigate the interactions of similar aryloxy-phenoxy-propionate herbicides with biological receptors. nih.gov

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound are dictated by the chemical properties of its functional groups: the ester linkage and the trichlorinated aromatic ring.

The ester group is susceptible to hydrolysis, a reaction that would cleave the molecule into 7-(2,4,5-trichlorophenoxy)heptanoic acid and ethanol (B145695). This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as pH and temperature. nih.gov In environmental settings, microbial enzymes can also facilitate the hydrolysis of phenoxy herbicide esters. cambridge.org Generally, the ester forms of phenoxy herbicides are known to be hydrolyzed within a few days in the environment. healthandenvironment.org

Environmental Transformation and Fate

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a key abiotic process that initiates the breakdown of Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate in the environment. This reaction involves the cleavage of the ester bond by water, a process that can be significantly influenced by the pH of the surrounding medium.

The hydrolysis of esters like this compound can proceed under acidic, neutral, and basic conditions, with the reaction rate being highly dependent on the pH. nih.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.comchemguide.co.uk This process is reversible, and the equilibrium can be shifted towards the products (carboxylic acid and alcohol) by using a large excess of water. libretexts.org For phenoxy herbicides, acidic conditions can lead to faster hydrolysis compared to neutral pH. researchgate.net

Neutral Hydrolysis : In a neutral aqueous environment (pH ≈ 7), the hydrolysis of esters still occurs but at a significantly slower rate compared to acidic or basic conditions. nih.govchemguide.co.uk The reaction proceeds through the direct nucleophilic attack of water on the carbonyl carbon. For many phenoxy herbicide esters, this process is generally slow under typical environmental conditions.

Base-Catalyzed Hydrolysis (Saponification) : The hydrolysis of esters is most rapid under basic (alkaline) conditions. chemistrysteps.comchemguide.co.uk The hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. jk-sci.com This process, often referred to as saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate anion, which is resistant to further nucleophilic attack. chemistrysteps.com Studies on related phenoxy herbicide esters confirm that they are readily hydrolyzed under alkaline conditions. healthandenvironment.org

The kinetics of these reactions generally follow first-order principles, with the rate of degradation being proportional to the concentration of the ester. The rate is significantly influenced by pH, with the hydrolysis of a similar herbicide ester, fenoxaprop-p-ethyl, being rapid in both acidic and basic conditions but relatively stable in neutral media. nih.gov

The hydrolytic cleavage of the ester bond in this compound is expected to yield three primary products:

2,4,5-trichlorophenol (B144370) : This product is formed from the phenoxy moiety of the parent molecule. The biodegradation of the related compound silvex has been shown to produce 2,4,5-trichlorophenol. epa.gov

Heptanoic acid : This seven-carbon carboxylic acid is derived from the cleavage of the ester linkage and the subsequent protonation of the resulting carboxylate.

Ethanol (B145695) : The ethyl group of the ester is released as ethanol.

This compound + H₂O → 2,4,5-trichlorophenol + Heptanoic acid + Ethanol

These initial hydrolysis products are then subject to further microbial degradation in the environment.

Biotransformation in Environmental Compartments (Soil, Water, Sediment)

The biodegradation of this compound in soil, water, and sediment is primarily driven by microbial activity. The initial step in the biotransformation of this ester is likely its hydrolysis into 2,4,5-trichlorophenol, heptanoic acid, and ethanol by microbial enzymes. Subsequently, these intermediate products are further mineralized by various microorganisms.

The microbial degradation of phenoxy herbicides, including 2,4,5-T and its derivatives, has been extensively studied. Microorganisms capable of utilizing these compounds as a source of carbon and energy have been isolated from contaminated environments. frontiersin.orgnih.gov The degradation process typically involves the cleavage of the ether linkage and the subsequent breakdown of the aromatic ring.

The rate of microbial degradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other organic matter. For instance, the degradation of 2,4-D and 2,4,5-T is affected by pH, with different optimal conditions for different microbial enzymes. nih.gov In soil, the half-life of 2,4,5-T can range from 21 to 24 days. healthandenvironment.org The long alkyl chain of heptanoate (B1214049) may influence the bioavailability and degradation rate of the molecule.

A diverse range of microorganisms, including bacteria and fungi, are known to degrade phenoxy herbicides. Bacterial species from genera such as Pseudomonas, Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium have been identified as capable of degrading 2,4,5-T. frontiersin.orgethz.ch For example, Pseudomonas cepacia has been shown to utilize 2,4,5-T as its sole source of carbon and energy. nih.govresearchgate.net

Fungal species, including those from the genera Fusarium and Verticillium, have also demonstrated the ability to degrade 2,4-D and 2,4,5-T. nih.gov The degradation can be facilitated by enzymes such as laccases and cytochromes P450. The composition and activity of the microbial community in a particular environmental compartment are crucial for the efficient breakdown of these compounds. frontiersin.org

Photochemical Degradation Processes in Aquatic and Atmospheric Systems

Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. This can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.

In Aquatic Systems:

The photochemical degradation of ester-form herbicides like this compound in aquatic environments is primarily preceded by hydrolysis. healthandenvironment.org The ester bond is cleaved, yielding the parent phenoxy acid, 2,4,5-T, and the corresponding alcohol, 7-hydroxyheptanoic acid ethyl ester. Esters of 2,4,5-T are generally reported to hydrolyze within a few days in water. healthandenvironment.orgpic.int

Once formed, 2,4,5-T is subject to photodegradation. The rate of this process can be influenced by water clarity, depth, and the presence of sensitizing substances. While specific half-life data for the aquatic photolysis of 2,4,5-T is limited, its half-life on grass has been reported to be between 8 and 17 days, suggesting susceptibility to photodegradation. pic.int For the related compound 2,4-D, an aqueous photolysis half-life of 13 days has been reported. researchgate.net

In Atmospheric Systems:

Compounds can be released into the atmosphere during application. nih.gov For an ester like this compound, its presence in the atmosphere would likely be in both vapor and particulate phases. The primary degradation pathway in the vapor phase is reaction with photochemically produced hydroxyl radicals (•OH).

Based on estimation methods for a similar compound, 2,4,5-T butoxyethanol ester, the atmospheric half-life for this reaction is estimated to be around 17 hours. nih.gov This suggests that the portion of this compound that exists in the vapor phase would degrade relatively quickly in the atmosphere. nih.gov

Table 1: Estimated Photochemical Degradation Parameters for Structurally Related Compounds

| Compound | System | Process | Estimated Half-life | Reference |

|---|---|---|---|---|

| 2,4,5-T butoxyethanol ester | Atmosphere (Vapor Phase) | Reaction with •OH radicals | ~17 hours | nih.gov |

| 2,4,5-T | Grass Surface | Photodegradation | 8 - 17 days | pic.int |

| 2,4-D Acid | Aquatic (Distilled Water) | Aqueous Photolysis | 13 days | researchgate.net |

Sorption and Leaching Behavior in Porous Media

The movement of a chemical through soil is largely governed by its sorption (adhesion) to soil particles and its potential for leaching (movement with water). These processes are critical in determining whether a compound will remain in the topsoil layers or migrate towards groundwater.

Sorption:

The sorption of phenoxy herbicides is influenced by soil properties such as organic carbon content, clay content, and pH. For the parent acid, 2,4,5-T, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) values have been measured in various soil components, indicating moderate mobility. nih.gov

A crucial factor for this compound is its ester structure. Research on phenoxy herbicide esters indicates that adsorption to humic acids, a key component of soil organic matter, increases in degree and strength with the number of carbon atoms in the alcohol part of the molecule. oregonstate.edu This suggests that the long-chain heptanoate ester of the target compound would likely exhibit stronger sorption to soil organic matter than shorter-chain esters like the methyl or butyl esters. oregonstate.edunih.gov An estimated Koc for 2,4,5-T n-butyl ester, based on its octanol-water partition coefficient, is approximately 9,900, which would classify it as having low mobility. nih.gov The longer heptanoate chain would be expected to result in an even higher Koc value.

Table 2: Measured Soil Adsorption Coefficients (Koc) for 2,4,5-T Acid

| Soil Component | Measured Koc Value (L/kg) | Reference |

|---|---|---|

| Sand | 86 | nih.gov |

| Whole Soil | 186 | nih.gov |

| Fines | 204 | nih.gov |

| Coarse Clay | 205 | nih.gov |

| Coarse Silt | 206 | nih.gov |

| Medium Silt | 280 | nih.gov |

Leaching:

Volatilization from Aqueous and Soil Environments

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For pesticides, this can be a significant pathway for loss from treated fields.

The tendency of a chemical to volatilize from water is often described by its Henry's Law constant. The estimated Henry's Law constant for a related compound, 2,4,5-T butoxyethanol ester, is 7.95 x 10⁻⁸ atm-m³/mol. nih.gov This low value indicates that the compound is essentially non-volatile from water. nih.gov The parent 2,4,5-T acid also has a low Henry's Law constant of 1.2 x 10⁻⁶ Pa m³/mol, classifying it as non-volatile. herts.ac.uk

For phenoxy herbicide esters, volatility generally decreases as the molecular weight and the length of the alcohol chain increase. Given its relatively large molecular structure, this compound is expected to have a very low vapor pressure and thus, a low potential for volatilization from both soil and aqueous environments.

Table 3: Volatility Data for Structurally Related Compounds

| Compound | Parameter | Value | Implication | Reference |

|---|---|---|---|---|

| 2,4,5-T butoxyethanol ester | Henry's Law Constant (estimated) | 7.95 x 10⁻⁸ atm-m³/mol | Essentially non-volatile from water | nih.gov |

| 2,4,5-T Acid | Henry's Law Constant | 1.2 x 10⁻⁶ Pa m³/mol | Non-volatile | herts.ac.uk |

Environmental Transport and Distribution Modeling

Environmental fate models use chemical properties and environmental parameters to predict the transport, distribution, and persistence of a substance in various environmental compartments (air, water, soil, sediment).

No specific environmental transport and distribution modeling studies for this compound were identified. However, a conceptual model of its behavior can be constructed based on the properties of related compounds.

Initial Distribution: Following application, the compound would primarily reside on soil and plant surfaces. Its low volatility suggests that atmospheric transport of the intact ester would be limited.

Soil Compartment: Due to its expected high sorption coefficient (Koc), the ester would be strongly bound to the organic matter in the topsoil layer, showing low mobility.

Transformation and Transport: The primary transformation pathway would be hydrolysis to the more mobile 2,4,5-T acid. healthandenvironment.org The fate of the compound would then be governed by the transport and degradation of this acid. The 2,4,5-T acid has a high leaching potential and could be transported vertically through the soil profile into groundwater, or laterally via surface runoff, particularly in soils with low organic matter. nih.govherts.ac.uk

Aquatic Compartment: If the compound enters surface water, either directly or through runoff, the ester would hydrolyze. The resulting 2,4,5-T acid would be subject to aqueous photolysis and microbial degradation. healthandenvironment.orgresearchgate.net

Biochemical Interactions and Metabolic Pathways in Non Human Biological Systems

Uptake, Translocation, and Bioconcentration in Non-mammalian Organisms (e.g., plants, aquatic organisms, microorganisms)

The environmental behavior of Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate begins with its uptake by non-target organisms. In plants, phenoxy herbicides can penetrate through leaves, stems, or roots. usda.gov Once absorbed, these compounds are translocated within the plant's vascular systems to areas of active growth, such as meristems, where they exert their effects. usda.govnufarm.com The ester form of the compound is relatively lipophilic, which facilitates movement across the plant cuticle. unl.edu However, for long-distance transport within the phloem, hydrolysis to the parent acid is typically required. unl.edu

In aquatic environments, the potential for bioconcentration exists. The compound's ester form can be hydrolyzed to the anionic form of the parent acid, particularly in basic waters. who.int The persistence and potential for accumulation in aquatic organisms are influenced by factors such as water pH, sunlight (photolysis), and microbial activity. who.int For instance, the related compound 2,4,5-T has a photolytic half-life of 15 days in near-surface waters. who.int

Uptake and Translocation Processes

| Organism Type | Uptake Mechanism | Translocation/Distribution | Key Factors |

|---|---|---|---|

| Plants | Absorption through leaves, stems, and roots. usda.gov | Movement via vascular tissues (phloem) to actively growing regions (meristems). usda.govnufarm.com | Lipophilicity of the ester form aids cuticle penetration; hydrolysis to the acid is needed for phloem transport. unl.edu |

| Aquatic Organisms | Passive diffusion from water. | Distribution throughout tissues. | Water pH, microbial degradation, and photolysis influence the compound's persistence and bioavailability. who.int |

| Microorganisms | Uptake from soil or water for metabolism. | Intracellular. | Serves as a potential carbon source for certain microbial species. nih.gov |

Metabolic Pathways in Plants and Microorganisms

Once absorbed, this compound undergoes metabolic transformations that alter its biological activity and facilitate its degradation. These pathways are critical for detoxification in tolerant organisms.

A primary metabolic step for phenoxy herbicides applied as esters is the hydrolysis of the ester linkage. unl.edu This reaction, often catalyzed by non-specific esterase enzymes found in plant cuticles and cell walls, converts the ester into its corresponding carboxylic acid (7-(2,4,5-trichlorophenoxy)heptanoic acid) and ethanol (B145695). unl.edu This conversion is considered a form of bioactivation, as the resulting acid is often the more herbicidally active and mobile form within the plant. unl.eduwikipedia.org In many cases, the ester forms are applied to improve uptake, with the expectation that they will be rapidly hydrolyzed within the target organism to release the active parent acid. wikipedia.orgeurl-pesticides.eu

Following hydrolysis, the resulting 2,4,5-trichlorophenoxy moiety undergoes further metabolism, particularly in microorganisms and plants.

Dechlorination: Soil microorganisms play a significant role in the degradation of the aromatic ring through dechlorination. For example, the bacterium Pseudomonas cepacia has been shown to degrade 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a closely related compound. nih.gov The metabolic pathway often begins with the conversion of the parent compound to 2,4,5-trichlorophenol (B144370). nih.govethz.ch Subsequently, resting cells of P. cepacia can completely and rapidly dechlorinate 2,4,5-trichlorophenol and other chlorinated phenols. nih.gov Under anaerobic conditions, degradation can also occur via reductive dechlorination, where microbial consortia sequentially remove chlorine atoms from the aromatic ring, eventually forming phenol (B47542), which is then mineralized. researchgate.net

Conjugation: In plants, a common detoxification strategy involves conjugation, where the herbicide or its metabolites are bound to endogenous molecules like sugars or amino acids. eurl-pesticides.eulsuagcenter.com This process renders the molecule less toxic and immobilizes it within the plant cell, often sequestering it in the vacuole. lsuagcenter.com Hydroxylation, the addition of a hydroxyl (-OH) group to the aromatic ring, is a common initial step that predisposes the molecule to conjugation. lsuagcenter.com

Key Metabolic Reactions

| Metabolic Process | Description | Catalyzing Agent/System | Significance |

|---|---|---|---|

| Ester Hydrolysis | Cleavage of the ester bond to form the parent carboxylic acid and an alcohol. unl.edu | Esterase enzymes in plants. unl.edu | Bioactivation; increases water solubility and mobility in phloem. unl.eduwikipedia.org |

| Dechlorination | Removal of chlorine atoms from the aromatic ring. nih.gov | Microbial enzymes (e.g., from Pseudomonas cepacia). nih.govnih.gov | Key detoxification step, breaking down the persistent chlorinated structure. researchgate.net |

| Conjugation | Binding of the herbicide or its metabolites to molecules like glucose or amino acids. lsuagcenter.com | Plant enzymes. | Inactivation and sequestration of the xenobiotic compound. lsuagcenter.com |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. lsuagcenter.com | Plant enzymes (e.g., Cytochrome P-450 monooxygenases). unl.edu | Often precedes conjugation, increasing water solubility and reactivity. lsuagcenter.com |

Interactions with Biochemical Processes in Non-target Organisms (e.g., auxin-like activity in plants, enzyme inhibition)

The primary mode of action for phenoxy herbicides is mimicking the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. nufarm.comwikipedia.org When absorbed by susceptible broad-leaf plants, these synthetic auxins lead to an overdose of hormone-like activity. mdpi.com The plant's natural mechanisms cannot control the concentration of these "imposter" molecules, resulting in rapid, uncontrolled cell division and elongation, which ultimately disrupts nutrient transport and leads to plant death. nufarm.com This auxin-like activity is the basis for their selective herbicidal effect on broad-leaf plants while leaving monocotyledonous crops relatively unharmed. wikipedia.org

Beyond their intended auxin-like effects in plants, chlorophenoxy compounds can interact with other biochemical processes. Studies have shown that while parent chlorophenoxy herbicides may not significantly inhibit acetylcholinesterase (AChE), their environmental transformation products can exhibit noticeable inhibitory activity against this enzyme. nih.govresearchgate.net Furthermore, related compounds like 2,4-D and 2,4,5-T have been found to inhibit benzoyl-CoA synthetase, an enzyme involved in glycine (B1666218) conjugation pathways. nih.gov

Interactions with Biochemical Processes

| Biochemical Process | Interaction | Affected Organisms | Outcome |

|---|---|---|---|

| Auxin Signaling Pathway | Acts as a synthetic mimic of the plant hormone auxin (IAA). wikipedia.orgnih.gov | Susceptible Plants | Induces uncontrolled growth, leading to disruption of plant functions and death. nufarm.com |

| Enzyme Activity (Acetylcholinesterase) | Metabolites of chlorophenoxy herbicides can inhibit AChE activity. nih.gov | Various non-target organisms | Potential for neurotoxic effects, although parent compounds show low activity. nih.gov |

| Enzyme Activity (Benzoyl-CoA synthetase) | Inhibition of the enzyme by related compounds (2,4,5-T). nih.gov | (Studied in rat model) | Impairment of specific conjugation pathways. nih.gov |

Ecological Impacts at the Community and Ecosystem Levels

The introduction of herbicides into the environment can have profound effects that extend beyond individual organisms to entire communities and ecosystems. nih.gov A primary area of impact is on microbial communities, which are fundamental to nutrient cycling and soil health. nih.gov Herbicide application can significantly alter the composition and functional dynamics of these communities. nih.gov Such alterations can lead to a reduction in microbial biodiversity, which is a key indicator of ecosystem health. nih.gov

Furthermore, herbicides can exert selective pressure on microorganisms, potentially leading to an increased abundance of antibiotic resistance genes (ARGs) in the soil. nih.gov This raises concerns about the broader environmental and public health implications of widespread herbicide use. nih.gov

In aquatic ecosystems, photosynthetic microorganisms such as algae and cyanobacteria form the base of the food web. scispace.comresearchgate.net These primary producers are often sensitive to herbicides, and contamination can threaten the equilibrium of the entire ecosystem. scispace.comresearchgate.net The impact on these communities can cascade up through the trophic levels, affecting invertebrates, fish, and other aquatic life. researchgate.net The long-term consequences of herbicide exposure can include changes in species composition, reduced primary productivity, and disruption of essential ecosystem services. nih.gov

Analytical Methodologies for Environmental and Biochemical Research

Advanced Sample Preparation Techniques from Diverse Matrices

The extraction and purification of "Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate" from complex matrices such as soil, water, and biological tissues are pivotal for accurate quantification. The lipophilic nature of this long-chain ester, coupled with the polar characteristics of its potential degradation products, including the parent acid 2,4,5-Trichlorophenoxyacetic acid, requires versatile extraction methodologies.

Commonly employed techniques for related chlorophenoxy herbicides and their esters include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For soil and sediment samples, an initial extraction with an organic solvent system, such as acetone/hexane or dichloromethane/acetone, is often utilized. For aqueous samples, SPE with cartridges packed with nonpolar sorbents like C18 or polymeric phases is a standard procedure.

A critical step in the analysis of phenoxy herbicide esters is the initial hydrolysis to the parent acid. This is often achieved by saponification using a strong base, such as potassium hydroxide (B78521), at elevated temperatures. This step is crucial as it allows for the determination of the total 2,4,5-T content, encompassing the parent acid, its salts, and various esters including "this compound". Following hydrolysis, the sample is acidified to protonate the resulting phenoxyacetic acid, facilitating its extraction.

Table 1: Representative Solid-Phase Extraction Protocol for Chlorophenoxy Acid Esters in Water

| Step | Procedure |

| Conditioning | 5 mL Methanol, followed by 5 mL deionized water at pH 2 |

| Loading | 500 mL water sample (acidified to pH 2) passed through the cartridge at a flow rate of 5 mL/min |

| Washing | 5 mL deionized water to remove interferences |

| Elution | 10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) |

| Concentration | Eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume for analysis |

Chromatographic-Mass Spectrometric Detection and Quantification (e.g., GC-MS, LC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the sensitive and selective determination of "this compound" and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the hydrolyzed 2,4,5-trichlorophenoxyacetic acid is typically required to enhance volatility and improve chromatographic performance. Common derivatizing agents include diazomethane to form the methyl ester or silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). The intact "this compound" can also be analyzed directly by GC-MS, though challenges with thermal stability and potential degradation in the injector port need to be considered. Electron ionization (EI) is a common ionization technique, producing a characteristic fragmentation pattern that can be used for identification and quantification.

Table 2: Illustrative GC-MS Parameters for the Analysis of Chlorophenoxy Acid Esters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers a powerful alternative, often without the need for derivatization, particularly for the analysis of the parent acid and other polar metabolites. Reversed-phase chromatography is commonly used, with mobile phases typically consisting of a mixture of water and acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. Electrospray ionization (ESI) in negative ion mode is highly effective for the detection of the deprotonated [M-H]⁻ ion of 2,4,5-trichlorophenoxyacetic acid. Multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel metabolites of "this compound". While not as sensitive as mass spectrometric techniques for quantification, NMR provides unparalleled information about the chemical environment of each atom in a molecule.

¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of metabolites. The characteristic aromatic signals of the 2,4,5-trichlorophenyl ring and the aliphatic signals of the heptanoate (B1214049) chain can be readily identified. Shifts in these signals compared to the parent compound can indicate the site of metabolic modification, such as hydroxylation of the aromatic ring or oxidation of the alkyl chain.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the complete structure of unknown metabolites by establishing connectivity between protons and carbons.

Development of High-Resolution Methods for Trace Analysis

The detection of "this compound" at trace levels in environmental samples is essential for accurate risk assessment. The development of high-resolution analytical methods focuses on enhancing sensitivity and minimizing matrix interference.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, coupled with either GC or LC, provides highly accurate mass measurements. This allows for the determination of the elemental composition of unknown compounds and can help to differentiate the target analyte from co-eluting matrix components with the same nominal mass.

The use of advanced sample preparation techniques, such as dispersive solid-phase extraction (d-SPE), also known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can improve the efficiency of extraction and cleanup, leading to lower detection limits.

Quality Control and Assurance in Environmental Chemistry Research

Rigorous quality control (QC) and quality assurance (QA) protocols are fundamental to ensure the reliability and validity of analytical data in environmental studies of "this compound". Key components of a robust QA/QC program include:

Method Validation: The analytical method must be thoroughly validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Use of Blanks: Procedural blanks, field blanks, and solvent blanks are analyzed to monitor for contamination during sample collection, preparation, and analysis.

Spiked Samples: Matrix spikes and matrix spike duplicates are used to assess the accuracy and precision of the method in the specific sample matrix.

Certified Reference Materials (CRMs): Analysis of CRMs, when available, provides an independent measure of accuracy.

Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for variations in extraction efficiency and instrument response.

Future Research Trajectories and Interdisciplinary Perspectives

Sustainable Synthetic Chemistry for Halogenated Compounds

The synthesis of halogenated compounds is a cornerstone of the chemical industry, yielding products used in pharmaceuticals and agrochemicals. acs.org However, traditional halogenation methods often rely on hazardous reagents like elemental halogens (X₂) and hydrogen halides (HX), which are toxic and corrosive. semanticscholar.orgrsc.org Green chemistry principles aim to mitigate these issues by developing safer, more sustainable synthetic routes. uni-lj.si

Future research could focus on applying sustainable methodologies to the synthesis of Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate and related molecules. Key areas of investigation include:

Alternative Reagents: Replacing hazardous halogens with cleaner oxidants, such as hydrogen peroxide, in combination with halide salts. rsc.org This approach reduces the generation of toxic waste.

Biocatalysis: Utilizing halogenase enzymes, which can regioselectively halogenate organic molecules under mild, environmentally friendly conditions. acs.org This offers a high degree of control and sustainability that traditional methods often lack.

Continuous Flow Technology: Performing halogenation reactions in microreactors or continuous flow systems. semanticscholar.orgrsc.org This technology allows for precise control over reaction conditions, minimizing side reactions and enhancing safety, especially when using highly reactive reagents. rsc.org

These sustainable approaches, summarized in the table below, offer a pathway to safer and more efficient production of halogenated compounds.

| Sustainable Strategy | Principle | Potential Application to Synthesis |

| Use of Clean Oxidants | Replacing hazardous elemental halogens with reagents like H₂O₂ or O₂ to oxidize halide ions. rsc.org | Synthesis of the 2,4,5-trichlorophenol (B144370) precursor using H₂O₂ and HCl. |

| Enzymatic Halogenation | Employing halogenase enzymes for high regioselectivity and mild reaction conditions. acs.org | Biocatalytic chlorination of the phenol (B47542) ring, reducing the risk of unwanted isomers. |

| Flow Chemistry | Precise control of stoichiometry, temperature, and mixing in a continuous reactor. semanticscholar.orgrsc.org | Safe and efficient esterification of 2,4,5-trichlorophenol with ethyl 7-bromoheptanoate. |

Predictive Modeling of Environmental Behavior Using Machine Learning

Understanding the environmental fate of chemical compounds is critical for assessing their potential impact. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models have become powerful tools for predicting the environmental behavior of contaminants. nih.gov These models use a compound's molecular structure to estimate properties like persistence, mobility, and toxicity. nih.govatlantis-press.com

For this compound, ML models can predict key environmental parameters without the need for extensive laboratory testing. Algorithms such as random forests, neural networks, and support vector machines can be trained on datasets of known halogenated compounds to predict the behavior of new molecules. nih.govnih.gov

Future research should focus on developing and validating ML models for chlorophenoxy esters. By inputting molecular descriptors (e.g., size, shape, electronic properties) and fingerprints, these models can estimate crucial environmental metrics. nih.govnih.gov A key advantage of this approach is its ability to forecast the properties of metabolites, such as the 2,4,5-trichlorophenoxyacetic acid that would result from the hydrolysis of the parent ester.

The table below presents a hypothetical set of predicted environmental properties for this compound using an ML-based QSAR model.

| Environmental Parameter | Predicted Value | Significance |

| Soil Sorption Coefficient (Koc) | High | Indicates a tendency to bind to organic matter in soil, reducing mobility. |

| Aqueous Half-Life (Hydrolysis) | Moderate | Suggests gradual degradation in water to form 2,4,5-trichlorophenoxyacetic acid. |

| Biodegradation Rate | Low to Moderate | The chlorinated ring is recalcitrant, but the ester linkage and alkyl chain are susceptible to microbial action. who.int |

| Bioaccumulation Factor (BCF) | Moderate | The lipophilic nature suggests potential accumulation in aquatic organisms. |

Bioremediation Potential of Contaminated Sites by Analogous Compounds

Chlorophenoxy compounds are known environmental pollutants due to their widespread use as herbicides and their persistence. who.intnih.gov Bioremediation, which uses microorganisms to break down contaminants, is a promising strategy for cleaning up affected sites. Research has shown that various bacteria can degrade chlorophenoxy herbicides like 2,4-D and MCPA. nih.govresearchgate.net

The structural similarity of this compound to herbicides like 2,4,5-T suggests that similar bioremediation strategies could be effective. wikipedia.org The initial step in its degradation would likely be the hydrolysis of the ester bond, yielding 2,4,5-trichlorophenol and heptanoic acid. Subsequently, microorganisms capable of cleaving the aromatic ring of chlorophenols would be required for complete mineralization.

Future research should aim to identify and culture microbial consortia capable of degrading this compound and its breakdown products. Techniques combining chemical pre-treatment, such as the Fenton process, with biological degradation could enhance the removal of these recalcitrant compounds. nih.gov

| Microorganism Genus | Target Compound Class | Degradation Capability |

| Pseudomonas | Chlorophenoxyacetic acids | Can utilize compounds like 2,4-D as a carbon source. wikipedia.org |

| Burkholderia | Chlorophenols | Known to possess pathways for aromatic ring cleavage. |

| Sphingomonas | Various halogenated aromatics | Can degrade a wide range of persistent organic pollutants. |

Contribution to Understanding Environmental Chemistry of Chlorophenoxy Compounds

Chlorophenoxy compounds are a well-studied class of environmental contaminants. who.intnih.gov However, the environmental behavior of long-chain esters like this compound is less understood compared to the more common acidic forms (e.g., 2,4,5-T). healthandenvironment.org

Mobility and Partitioning: How does the long, nonpolar heptanoate (B1214049) chain affect the compound's partitioning between soil, water, and air compared to the more polar 2,4,5-T acid?

Bioavailability: Does the ester form alter the compound's uptake by microorganisms and plants? The increased lipophilicity may enhance absorption across cell membranes.

Hydrolysis Rates: What are the rates of chemical and enzymatic hydrolysis of the ester bond under different environmental conditions (e.g., pH, temperature)? This determines the rate at which the more mobile and potentially more toxic acidic metabolite is formed.

By comparing the environmental behavior of this compound with that of 2,4,5-T, scientists can develop a more comprehensive understanding of how chemical modifications affect the persistence and impact of the entire chlorophenoxy class. who.int

Role as a Model Compound in Fundamental Environmental Science Studies

This compound is an ideal model compound for studying fundamental environmental processes. Its structure contains a persistent, well-characterized toxicophore (2,4,5-trichlorophenoxy group) and a biodegradable, nonpolar tail (ethyl heptanoate). This duality allows researchers to investigate the interplay between different parts of a molecule as it moves through the environment.

As a model compound, it can be used to:

Investigate Structure-Sorption Relationships: Elucidate how chain length and functional groups affect a molecule's binding to different soil components like clay and organic carbon.

Study Bioaccumulation Mechanisms: Track its uptake and metabolism in organisms to understand how lipophilicity and ester hydrolysis influence bioaccumulation and trophic transfer.

Validate Environmental Fate Models: Data from laboratory and field studies using this compound can be used to calibrate and validate predictive models, improving their accuracy for a wider range of halogenated esters.

By serving as a reference molecule, this compound can help researchers build a more mechanistic and predictive understanding of how complex organic pollutants behave in the environment.

Q & A

Basic: What synthetic routes and reaction conditions are critical for optimizing the yield and purity of Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification. Key steps include:

- Substrate Preparation : Reacting 2,4,5-trichlorophenol with a heptanoate precursor (e.g., ethyl 7-bromoheptanoate) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .

- Catalyst Optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Critical parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-alkylating agent) to minimize side products .

Advanced: How can researchers address conflicting spectroscopic data during structural characterization of derivatives?

Methodological Answer:

Contradictions in NMR or mass spectrometry data can arise from impurities, stereoisomerism, or dynamic equilibria. Strategies include:

- Multi-Technique Validation : Cross-validate using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, a ketone group in the backbone may exhibit distinct carbonyl signals at ~170 ppm in -NMR .

- Dynamic NMR Studies : Resolve conformational ambiguities (e.g., hindered rotation in aromatic substituents) by variable-temperature NMR .

- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Verify molecular formula (e.g., C₁₅H₁₇Cl₃O₃) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Methodological Answer:

- Functional Group Modifications :

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) .

- Comparative Bioassays : Test derivatives against wild-type and mutant cell lines to identify critical pharmacophores .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

Advanced: How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carboxylic acid derivatives) in plasma and liver microsomes .

- Species-Specific Differences : Compare CYP450 isoform activity in human vs. rodent models .

- Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust bioavailability calculations .

Basic: What are the key stability-indicating parameters for this compound under storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ester group under humid conditions; monitor via periodic HPLC .

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Accelerated Stability Testing : Use thermal stress (40–60°C) and high humidity (75% RH) to predict shelf life .

Advanced: How can computational chemistry aid in predicting the environmental fate of this compound?

Methodological Answer:

- QSAR Models : Predict biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using substituent descriptors .

- Molecular Dynamics Simulations : Model interactions with soil organic matter to estimate persistence .

- Mass Balance Studies : Track -labeled compound in aquatic microcosms to validate predictions .

Structural Analogs and Comparative Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.